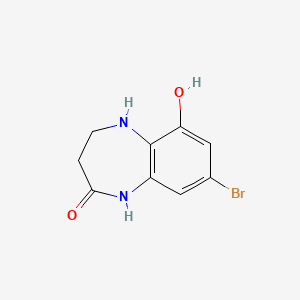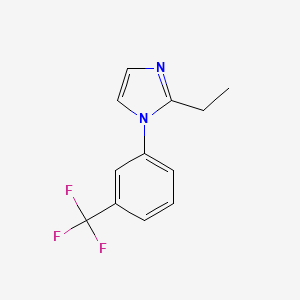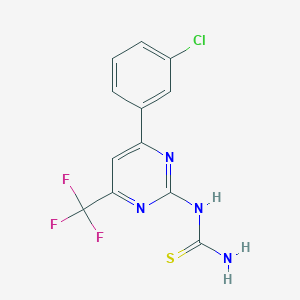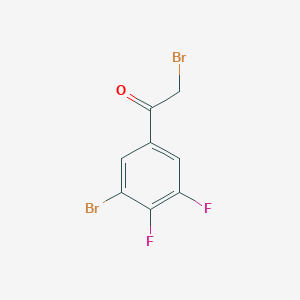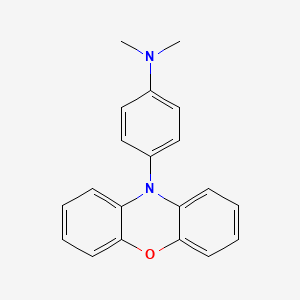
N,N-Dimethyl-4-(10H-phenoxazin-10-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline is a chemical compound with the molecular formula C20H18N2O and a molecular weight of 302.37 g/mol . This compound is known for its unique structure, which includes a phenoxazine moiety linked to an aniline group. It is used in various fields, including organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline typically involves the reaction of 4-chloroaniline with phenoxazine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various quinone and amine derivatives, which have their own unique properties and applications .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline involves its interaction with various molecular targets and pathways. The phenoxazine moiety is known to intercalate with DNA, disrupting its function and leading to cell death . This property is particularly useful in the development of anticancer agents .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline: This compound has a similar structure but contains a phenothiazine moiety instead of phenoxazine.
4-(10H-phenoxazin-10-yl)benzaldehyde: This compound has a benzaldehyde group instead of an aniline group.
Uniqueness
N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline is unique due to its specific combination of phenoxazine and aniline moieties, which confer distinct chemical and biological properties . This uniqueness makes it valuable in various applications, from organic synthesis to drug development .
Propiedades
Número CAS |
58736-95-1 |
|---|---|
Fórmula molecular |
C20H18N2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-phenoxazin-10-ylaniline |
InChI |
InChI=1S/C20H18N2O/c1-21(2)15-11-13-16(14-12-15)22-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)22/h3-14H,1-2H3 |
Clave InChI |
TXBJLWVHWZBXKZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


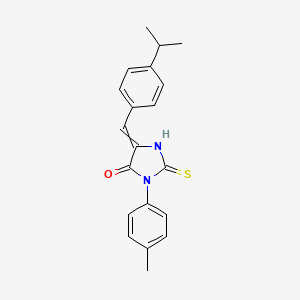
![5'H-Spiro[dibenzo[b,d]silole-5,10'-dibenzo[b,e][1,4]azasiline]](/img/structure/B13718627.png)

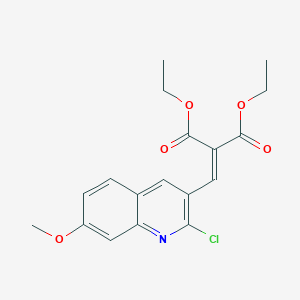
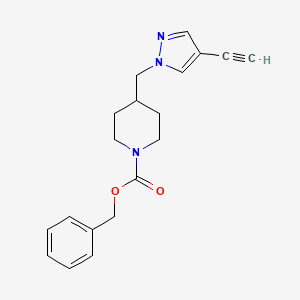
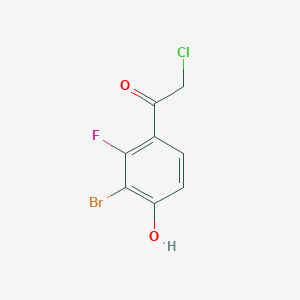
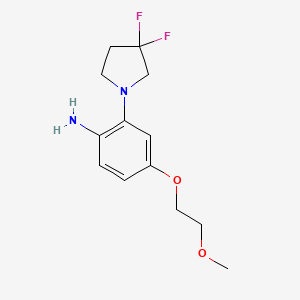
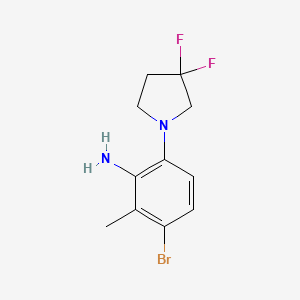
![3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B13718667.png)
![3-Oxo-1-phenyl-3-[2'-(2'',3''-epoxypropoxy)-4'-benzyloxyphenyl]propene](/img/structure/B13718680.png)
